molecular formula C12H9ClF4N4O2 B3019605 N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421476-68-7

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Katalognummer: B3019605
CAS-Nummer: 1421476-68-7
Molekulargewicht: 352.67
InChI-Schlüssel: JUKDAEFRFPAEMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a chloro-fluorophenyl group linked to an acetamide moiety, which is further substituted with a 1,2,4-triazolone ring containing methyl and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogenated aryl group may influence binding affinity to biological targets.

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF4N4O2/c1-20-10(12(15,16)17)19-21(11(20)23)5-9(22)18-6-2-3-8(14)7(13)4-6/h2-4H,5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKDAEFRFPAEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro-fluorophenyl group and a triazole moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₂H₉ClF₄N₄O₂
Molecular Weight 352.67 g/mol
CAS Number 1421476-68-7

The compound's structure includes a trifluoromethyl group, enhancing its lipophilicity and metabolic stability, which are crucial for its biological activity .

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibits several biological activities primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The triazole moiety is known for its role in inhibiting ergosterol synthesis in fungal cell membranes, making this compound a candidate for antifungal applications.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit topoisomerase II activity. This mechanism is critical as topoisomerase II inhibitors are often used in cancer therapies due to their ability to interfere with DNA replication .
  • Enzyme Inhibition : Interaction studies indicate that the compound may bind effectively to enzymes involved in fungal metabolism, inhibiting their activity and preventing growth.

Case Study 1: Antifungal Efficacy

In vitro studies have demonstrated that compounds with similar structural motifs to N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit significant antifungal activity against various pathogens. For instance, derivatives of triazoles have shown effectiveness against Candida spp. and Aspergillus spp., suggesting that this compound could be further explored for treating fungal infections.

Case Study 2: Cancer Cell Line Studies

Research has indicated that similar triazole-containing compounds can induce cell cycle arrest and apoptosis in human cancer cell lines such as HepG2 and MCF7. For example, derivatives were shown to inhibit cell growth significantly at concentrations as low as 5 µM . This highlights the potential of N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide as a lead compound in anticancer drug development.

Comparative Analysis

The following table compares N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide with related compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-4-fluorophenyl)acetamideChloro-fluorophenyl groupAntimicrobial
3-Amino-1,2,4-triazoleSimple triazole derivativeAntimicrobial
5-Amino-1H-triazoleContains amino groupUsed in agricultural applications

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₃H₁₁ClF₄N₄O₂ 354.7* 3-Cl-4-F-phenyl, CF₃, 4-methyl-triazolone High lipophilicity (CF₃ group)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.8 Naphthyloxy, 4-Cl-phenyl IR: 1678 cm⁻¹ (C=O)
AJ5d C₂₅H₁₇ClFN₅O₂S 522.0 4-F-phenyl, thioacetamide, tetrahydroquinazolinone Yield: 61%; M.p. data missing
Example 83 Compound C₂₉H₂₃F₂N₅O₃ 571.2 Chromen-4-one, pyrazolo[3,4-d]pyrimidine M.p. 302–304°C; Mass: 571.1988
CAS 1396686-32-0 C₂₀H₁₆ClF₃N₄O₂ 436.8 Cyclopropyl, 2-Cl-5-CF₃-phenyl No physical data reported

Notes:

  • The target compound’s lower molecular weight (354.7 vs. 393.8–571.2) may improve bioavailability compared to bulkier analogues.
  • The trifluoromethyl group in the target compound and CAS 1396686-32-0 enhances resistance to oxidative metabolism.

Physical and Spectroscopic Properties

  • IR Spectroscopy : Compound 6m shows a strong C=O stretch at 1678 cm⁻¹, comparable to the target compound’s acetamide carbonyl.
  • Melting Points : Example 83 exhibits a high melting point (302–304°C), suggesting strong crystallinity due to extended conjugation, whereas the target compound’s smaller structure may result in a lower melting point.
  • Mass Spectrometry : HRMS data for 6m (393.1112 [M+H]⁺) aligns with its molecular formula, underscoring the reliability of synthetic protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to minimize impurities?

  • Methodology : The compound can be synthesized via a two-step process:

Amide coupling : React 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C. This forms the chloroacetamide intermediate .

Triazole cyclization : Introduce the 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety using a cyclization agent (e.g., hydrazine derivatives) under reflux conditions. Optimize temperature and solvent polarity (e.g., ethanol-DMF mixtures) to suppress side products .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the aromatic and triazole rings. The trifluoromethyl group (CF3\text{CF}_3) will show distinct splitting patterns .
  • X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding interactions, as demonstrated for analogous triazole-thione derivatives .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (C13H11ClF4N4O2\text{C}_{13}\text{H}_{11}\text{ClF}_4\text{N}_4\text{O}_2, expected m/z 382.04) .

Q. What protocols are recommended for assessing the compound's solubility and stability in aqueous and organic media?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify dissolved compound via UV-Vis spectroscopy at λmax\lambda_{\text{max}} (e.g., 270–290 nm for triazole derivatives) .
  • Stability : Conduct accelerated degradation studies under stress conditions (40°C, 75% humidity, UV light). Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's bioactivity, particularly in enzyme inhibition or anticancer assays?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase assays). Compare IC50_{50} values with known inhibitors .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (Annexin V/PI staining) .
    • Data Interpretation : Normalize activity data to account for cytotoxicity in non-cancerous cells (e.g., HEK293).

Q. What strategies can resolve contradictions in bioactivity data across different studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, incubation time) and enzyme sources (recombinant vs. native) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-lab variability .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound's pharmacological profile?

  • Methodology :

Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing CF3\text{CF}_3 with CH3\text{CH}_3 or halogens) .

Biological Testing : Compare potency, selectivity, and ADMET properties (e.g., logP, metabolic stability) across derivatives .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase) .

Q. What advanced techniques are recommended for studying the compound's metabolic pathways and toxicity?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS. Track phase I/II transformations (e.g., hydroxylation, glucuronidation) .
  • Toxicogenomics : Use RNA-seq to profile gene expression changes in hepatocytes exposed to the compound. Focus on oxidative stress and apoptosis pathways .

Methodological Notes

  • Synthetic References : Key steps from analogous triazole/acetamide syntheses .
  • Analytical Standards : PubChem-derived data for structural validation .
  • Biological Assays : Protocols adapted from kinase and cytotoxicity studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.